molecular formula C11H18LiNO9 B12736879 Lithium N-acetylneuraminate CAS No. 103882-91-3

Lithium N-acetylneuraminate

Cat. No.: B12736879
CAS No.: 103882-91-3
M. Wt: 315.2 g/mol
InChI Key: QCNWBLZXAQYTFM-BKSOAOGQSA-M
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Description

Lithium N-acetylneuraminate is a compound that combines lithium, a well-known element used in various applications, with N-acetylneuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition and signaling. N-acetylneuraminic acid is the most common sialic acid found in human cells and is involved in various physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylneuraminic acid, which is a key component of Lithium N-acetylneuraminate, can be achieved through several methods. One common approach is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetylneuraminic acid lyase (NAL) for aldol condensation . This method involves the use of pyruvate and N-acetyl-glucosamine as substrates and is known for its high production efficiency .

Industrial Production Methods

Industrial production of N-acetylneuraminic acid often involves the use of recombinant microorganisms engineered to produce the compound from simple sugars like glucose. This biotechnological approach allows for large-scale production and is considered environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Lithium N-acetylneuraminate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the N-acetylneuraminic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-acetylneuraminic acid derivatives with different functional groups, while reduction can yield simpler sugar alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Lithium N-acetylneuraminate involves its interaction with specific molecular targets and pathways. N-acetylneuraminic acid is known to bind to cell surface receptors and participate in cellular recognition events. This interaction can modulate various signaling pathways, including those involved in immune responses and cell adhesion . Lithium, on the other hand, is known for its neuroprotective effects and can influence pathways related to mood stabilization and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium N-acetylneuraminate is unique due to the combination of lithium and N-acetylneuraminic acid. This combination allows it to exhibit properties of both components, such as the neuroprotective effects of lithium and the biological functions of N-acetylneuraminic acid. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

103882-91-3

Molecular Formula

C11H18LiNO9

Molecular Weight

315.2 g/mol

IUPAC Name

lithium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C11H19NO9.Li/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1

InChI Key

QCNWBLZXAQYTFM-BKSOAOGQSA-M

Isomeric SMILES

[Li+].CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O

Canonical SMILES

[Li+].CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O

Origin of Product

United States

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